Viqualine, also known by its developmental code name PK-5078, is an antidepressant and anxiolytic compound that has not been marketed. It is characterized as a potent and selective serotonin releasing agent and serotonin reuptake inhibitor. Additionally, viqualine has been shown to interact with the GABA A receptor by displacing diazepam, indicating its role as a positive allosteric modulator at the benzodiazepine site, which contributes to its anxiolytic effects. The primary focus of research on viqualine has been its potential use in treating alcoholism .
Viqualine is classified as a psychoactive substance due to its effects on the central nervous system. It belongs to the category of serotonin agents and is particularly noted for its dual action as both a serotonin releasing agent and a reuptake inhibitor. The compound's chemical formula is CHNO, with a molar mass of 310.441 g/mol .
The synthesis of viqualine involves complex organic chemistry techniques that typically include multi-step reactions to construct its molecular framework. While specific synthetic routes for viqualine are not extensively documented in the literature, it is likely derived from established methodologies used for synthesizing similar compounds in the benzodiazepine class. These methods often utilize starting materials that can be modified through various chemical reactions such as acylation, alkylation, and cyclization .
Viqualine's molecular structure can be represented by its chemical formula CHNO. The structural configuration includes a core that facilitates its interaction with serotonin receptors and GABA A receptors. The compound's three-dimensional structure can be modeled using molecular visualization software, allowing for an understanding of its spatial arrangement and potential binding sites .
Viqualine undergoes several chemical reactions that are critical to its pharmacological activity. As a serotonin releasing agent, it likely participates in reactions that enhance the availability of serotonin in synaptic clefts. Furthermore, its ability to displace diazepam from GABA A receptors suggests that it can engage in competitive binding reactions with other ligands at these sites. This dual functionality may contribute to both its therapeutic effects and side effects .
The mechanism of action of viqualine involves multiple pathways:
The development of viqualine (developmental code PK-5078) emerged during a pivotal era in psychopharmacology, approximately two decades after the introduction of imipramine (the first tricyclic antidepressant) and iproniazid (the first monoamine oxidase inhibitor). Synthesized in the 1980s, viqualine was investigated as a potential therapy for mood disorders when pharmaceutical research was intensively exploring compounds targeting monoaminergic systems. This period witnessed the early clinical application of SSRIs like fluoxetine, which would later revolutionize depression treatment [6] [9].
Viqualine's development was primarily driven by research into serotonin reuptake inhibition with adjunctive mechanisms. Early pharmacological characterization demonstrated its potent effects on serotonin systems, distinguishing it from contemporaneous antidepressants. The compound underwent Phase II clinical evaluation for major depressive disorder, with published studies appearing as early as 1988. A notable double-blind, placebo-controlled trial conducted by Faravelli and colleagues demonstrated significant antidepressant efficacy in treatment-resistant populations, positioning viqualine as a promising candidate for refractory cases [3].
Despite encouraging clinical findings, viqualine never progressed to market approval. Development ceased due to complex factors including the emerging dominance of SSRIs, which offered improved safety profiles over TCAs and MAOIs, and possibly viqualine's pharmacological similarity to para-chloroamphetamine (PCA), a compound with known neurotoxic potential. This cessation occurred amidst a broader trend where numerous mechanistically unique antidepressants failed to transition from investigational status to clinical practice despite promising early results [1] [8].
Table 1: Historical Timeline of Viqualine Development
Time Period | Development Milestone | Research Context |
---|---|---|
Early 1980s | Initial synthesis (PK-5078) | Exploration beyond classical TCAs/MAOIs |
1984 | First pharmacological characterization | Identification of serotonin-releasing properties |
1988 | Published clinical trial for treatment-resistant depression | Focus on refractory populations |
Late 1980s | Investigation for alcoholism | Expansion to substance use disorders |
Early 1990s | Development discontinued | Rise of SSRIs and safety considerations |
Viqualine (chemical name: 4-[3-[(3R,4R)-3-Ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline) belongs to the quinoline derivative class, distinguishing it structurally from mainstream antidepressant categories. Its molecular formula is C₂₀H₂₆N₂O, with a molar mass of 310.441 g/mol. The compound features a complex arrangement including a methoxyquinoline core linked to a vinyl-substituted piperidine ring via a propyl chain. This configuration creates a stereochemically distinct entity with (3R,4R) chirality at the piperidine moiety, contributing to its specific biological interactions [1].
The structural elements underpinning viqualine's pharmacology include:
Comparative analysis reveals viqualine's distinctiveness relative to established antidepressant classes. Unlike tricyclic antidepressants (e.g., imipramine) with their characteristic three-ring system, viqualine lacks the promiscuous receptor binding associated with anticholinergic and antihistaminic adverse effects. When contrasted with SSRIs like fluoxetine (a diphenylpropylamine derivative) or sertraline (a naphthalenamine derivative), viqualine's quinoline-piperidine hybrid structure represents a significant structural departure. Similarly, it differs fundamentally from SNRIs like venlafaxine (phenethylamine derivative) in both its core scaffold and substituent patterns [9] [7] [4].
Mechanistically, viqualine functions as a potent serotonin-releasing agent (SRA) and serotonin reuptake inhibitor (SRI), exhibiting pharmacological parallels with para-chloroamphetamine. This dual action on serotonin systems produces more extensive serotonergic activation than pure reuptake inhibition. Additionally, viqualine binds to the benzodiazepine site of GABAₐ receptors, displacing diazepam and acting as a positive allosteric modulator. This GABAergic activity is exceptionally rare among antidepressants and represents viqualine's most distinctive pharmacological feature, potentially contributing to its observed anxiolytic properties [1] [3].
Table 2: Structural and Mechanistic Comparison of Antidepressant Classes
Antidepressant Class | Prototype Compound | Core Structural Features | Primary Mechanism |
---|---|---|---|
Quinoline Derivatives | Viqualine | Methoxyquinoline-vinylpiperidine | SRA/SRI + GABAₐ PAM |
SSRIs | Fluoxetine | Diphenylpropylamine | Selective SRI |
TCAs | Imipramine | Dibenzazepine | Non-selective SRI/NRI |
SNRIs | Venlafaxine | Phenethylamine | SRI + NRI |
Viqualine underwent clinical investigation primarily for major depressive disorder (MDD), with particular focus on treatment-resistant populations. The foundational 1988 double-blind, placebo-controlled trial demonstrated statistically significant superiority over placebo by the fourth week of treatment across three standardized rating scales (Hamilton Depression Rating Scale, Montgomery-Åsberg Depression Rating Scale, and Clinical Global Impressions scale). This study involved 20 patients with depression refractory to tricyclic antidepressants, with the viqualine group receiving adjunctive lorazepam to manage potential anxiety symptoms. The robust response in this difficult-to-treat population suggested potential utility where conventional therapies failed [3] [1].
Beyond depression, viqualine showed investigational promise for alcoholism based on emerging understanding of serotonergic dysfunction in addictive behaviors. Clinical research conducted by Naranjo and colleagues demonstrated that viqualine significantly reduced alcohol intake in problem drinkers through serotonin-mediated modulation of consummatory behaviors. The compound differentially affected alcohol consumption versus other consummatory behaviors, suggesting specific anti-craving effects rather than generalized appetite suppression. This application aligned with contemporaneous exploration of serotonergic drugs like ondansetron for substance use disorders [1] [7].
Despite these therapeutic potentials, viqualine never achieved regulatory approval in any major pharmaceutical market. Its development stalled after Phase II trials, though the precise regulatory milestones remain partially obscured by limited published documentation. The compound attained investigational status but failed to progress to Phase III efficacy trials or New Drug Application submission. This regulatory trajectory contrasts sharply with structurally related antidepressants like fluoxetine (approved 1987) and sertraline (approved 1991), which successfully navigated the approval process during the same era [8] [9].
Table 3: Clinical Research Findings for Viqualine
Indication | Study Design | Key Findings | Reference |
---|---|---|---|
Treatment-Resistant Depression | Double-blind, placebo-controlled (n=20) | Significant improvement by week 4 on all rating scales | Faravelli et al. (1988) |
Alcohol Use Disorder | Open-label clinical assessment | Differential reduction in alcohol intake vs. other consummatory behaviors | Naranjo et al. (1989) |
Major Depressive Disorder | Pharmacodynamic study | Potent serotonin release and reuptake inhibition | Le Fur et al. (1984) |
The discontinuation of viqualine's development coincided with several converging factors: the ascendancy of SSRIs as first-line treatments with preferable safety profiles, concerns about its mechanistic similarity to neurotoxic amphetamine derivatives, and potentially complex receptor interactions that complicated risk-benefit assessments. Nevertheless, viqualine remains a chemically significant case study in antidepressant development, illustrating how novel structural approaches can yield multi-modal pharmacological profiles with potential clinical advantages in specific populations [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7